molecular formula C16H17NO5 B4182942 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B4182942
M. Wt: 303.31 g/mol
InChI Key: KRSGOHOGXBDPAJ-UHFFFAOYSA-N
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Description

3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the 7-oxabicyclo[2.2.1]heptane framework. One common method involves the directed arylation of 7-oxabicyclo[2.2.1]heptane using Pd-catalyzed β-(hetero)arylation . The reaction conditions typically include the use of 8-aminoquinoline as a directing group, with aryl or pyridyl iodides as coupling partners, resulting in high yields and complete diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the bicyclic structure.

Mechanism of Action

The mechanism of action of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it has been shown to coordinate with metal ions and key residues in enzymes such as protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5C), inhibiting their catalytic activity . This interaction disrupts the normal function of these enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to the presence of the acetylphenyl group and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[(2-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-8(18)9-4-2-3-5-10(9)17-15(19)13-11-6-7-12(22-11)14(13)16(20)21/h2-5,11-14H,6-7H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSGOHOGXBDPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

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